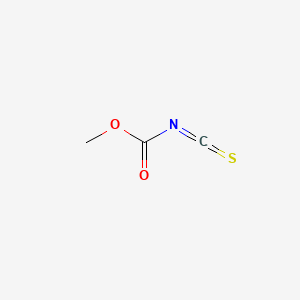
Magnesium nicotinate
描述
Magnesium nicotinate is a coordination compound formed by the combination of magnesium and nicotinic acid (vitamin B3). This compound is known for its potential health benefits, particularly in the areas of cardiovascular health and metabolic function. Magnesium is an essential mineral involved in numerous biochemical processes, while nicotinic acid is a vital nutrient that plays a role in energy metabolism and cellular repair.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium nicotinate can be synthesized through the reaction of magnesium salts, such as magnesium sulfate or magnesium acetate, with nicotinic acid. The reaction typically occurs in an aqueous solution, where the magnesium ion coordinates with the nicotinate ion to form the desired compound. The reaction conditions often involve moderate temperatures and neutral to slightly basic pH levels to ensure optimal coordination and precipitation of the compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like X-ray diffraction and infrared spectroscopy ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
Magnesium nicotinate undergoes various chemical reactions, including:
Coordination Reactions: Formation of complexes with other ligands.
Acid-Base Reactions: Reacts with acids and bases to form salts and water.
Oxidation-Reduction Reactions: Participates in redox reactions, particularly in biological systems.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Magnesium Salts: Formed through acid-base reactions.
Complexes: Formed through coordination with other ligands.
Oxidized or Reduced Forms: Depending on the specific redox reaction.
科学研究应用
Magnesium nicotinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential benefits in cardiovascular health, particularly in reducing cholesterol levels and improving blood flow.
Industry: Utilized in the production of dietary supplements and as a fortifying agent in food products.
作用机制
The mechanism of action of magnesium nicotinate involves its dual role as a source of magnesium and nicotinic acid. Magnesium acts as a cofactor for various enzymes, facilitating biochemical reactions essential for cellular function. Nicotinic acid, on the other hand, is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in energy metabolism. Together, they enhance metabolic processes, improve cardiovascular health, and support overall cellular function.
相似化合物的比较
Similar Compounds
Magnesium Citrate: Another magnesium compound known for its high bioavailability and use in dietary supplements.
Magnesium Oxide: Commonly used as an antacid and laxative.
Magnesium Glycinate: Known for its calming effects and high absorption rate.
Nicotinamide: A form of vitamin B3 with similar metabolic functions but without the magnesium component.
Uniqueness
Magnesium nicotinate is unique due to its combination of magnesium and nicotinic acid, providing the benefits of both components in a single compound. This dual functionality makes it particularly effective in supporting cardiovascular health and metabolic function, distinguishing it from other magnesium or nicotinic acid compounds.
属性
IUPAC Name |
magnesium;pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Mg/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYCWLBCHNSWFE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8MgN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
| Record name | Magnesium nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40220962 | |
| Record name | Magnesium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7069-06-9 | |
| Record name | Magnesium nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dinicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKD8A9SB2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)










